Cas no 921789-89-1 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide)

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide structure
921789-89-1 structure
Product name:N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
CAS No:921789-89-1
MF:C21H24N2O4
Molecular Weight:368.426265716553
CID:6171055
PubChem ID:40887375

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
    • AKOS024633215
    • 921789-89-1
    • F2262-0172
    • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide
    • N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
    • インチ: 1S/C21H24N2O4/c1-5-23-17-12-15(9-10-18(17)27-13-21(2,3)20(23)25)22-19(24)14-7-6-8-16(11-14)26-4/h6-12H,5,13H2,1-4H3,(H,22,24)
    • InChIKey: RRXRWOKNYNFVTD-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2N(CC)C(C(C)(C)C1)=O)NC(C1C=CC=C(C=1)OC)=O

計算された属性

  • 精确分子量: 368.17360725g/mol
  • 同位素质量: 368.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 550
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 67.9Ų

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2262-0172-2μmol
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2262-0172-5μmol
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2262-0172-1mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2262-0172-40mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2262-0172-3mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2262-0172-2mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2262-0172-4mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2262-0172-10mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2262-0172-10μmol
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2262-0172-75mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide
921789-89-1 90%+
75mg
$312.0 2023-05-16

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide 関連文献

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamideに関する追加情報

Latest Research Insights on N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide (CAS: 921789-89-1)

The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide (CAS: 921789-89-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzoxazepine core and methoxybenzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.

One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Researchers have identified that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide exhibits high affinity for certain protein targets involved in inflammatory and oncogenic processes. Structural-activity relationship (SAR) studies have been conducted to refine the molecule's selectivity and potency, leading to the development of derivatives with improved therapeutic indices.

In a recent publication in the Journal of Medicinal Chemistry, a team of researchers demonstrated the compound's efficacy in inhibiting a critical kinase implicated in tumor progression. The study utilized advanced computational modeling and X-ray crystallography to delineate the binding interactions between the compound and its target. These findings provide a solid foundation for further optimization and clinical translation.

Another significant development involves the compound's application in neurodegenerative diseases. Preliminary data from in vitro and in vivo models suggest that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide may modulate neuroinflammatory pathways, offering a potential therapeutic avenue for conditions such as Alzheimer's disease. Researchers are currently exploring its blood-brain barrier permeability and long-term safety profile.

From a synthetic chemistry perspective, recent advancements have streamlined the production of this compound, addressing previous challenges related to yield and purity. Novel catalytic methods and green chemistry approaches have been employed to enhance the scalability of its synthesis, making it more accessible for large-scale studies and eventual commercialization.

In conclusion, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide represents a versatile scaffold with broad therapeutic potential. Ongoing research continues to uncover its multifaceted applications, from oncology to neurology, while efforts to optimize its pharmacokinetic and safety profiles are underway. The compound's unique chemical structure and biological activity make it a compelling candidate for future drug development initiatives.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd